![molecular formula C20H23N3O2 B2784295 4-(2-methoxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 866018-94-2](/img/structure/B2784295.png)
4-(2-methoxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline and pyrazole derivatives are important heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Quinoline is a well-known nitrogenous tertiary base containing a hetero nucleus with chemical formula C9H7N . It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest for many researchers. For example, quinazolin-4(3H)-one was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air . Another method involves the Williamson-type reaction of two fragments, which involves the formation of an intermediate in the first step, which undergoes subsequent intramolecular nucleophilic cyclization .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular structure of these compounds can be analyzed using various techniques such as infrared spectroscopy, 1H and 13C NMR .Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions. For example, a Pd(OAc)2-catalyzed cyclization of N-(2-formylaryl)alkynamides provides an efficient and atom-economical synthesis of 2-quinolinone derivatives via oxypalladation of alkynes .Physical And Chemical Properties Analysis
Quinoline is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . Other physical and chemical properties can vary depending on the specific quinoline derivative and its structure.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Quinoline derivatives have been extensively studied for their antimicrobial properties. The compound could potentially be used in the development of new antimicrobial agents, especially in the fight against drug-resistant bacterial strains. Research has shown that various quinazolinone derivatives exhibit significant antimicrobial activities .
Cancer Therapeutics
Quinolines are integral in the synthesis of compounds with anticancer properties. This particular compound could be investigated for its efficacy in inhibiting cancer cell growth and proliferation. Quinazoline derivatives, for instance, have been used in the treatment of lung and pancreatic cancers .
Anti-Inflammatory Agents
The anti-inflammatory potential of quinoline derivatives makes them candidates for the development of new anti-inflammatory drugs. The structural features of this compound suggest that it could be effective in reducing inflammation and could be explored further for such applications .
Neurological Disorders
Compounds like the one have applications in neurology, particularly in the treatment of neurodegenerative diseases. Quinazolinones have shown promise in treating conditions such as Parkinson’s disease, making this compound a potential candidate for further research in this field .
Antiviral and Antitubercular Activity
Quinoline derivatives have been recognized for their antiviral and antitubercular activities. This compound could be part of studies aimed at developing treatments for viral infections and tuberculosis, given the pharmacological significance of its quinoline scaffold .
Synthetic Organic Chemistry
Apart from biological applications, this compound could also be used in synthetic organic chemistry as a scaffold for the synthesis of more complex molecules. Its quinoline core is a versatile building block in industrial and medicinal chemistry applications .
Wirkmechanismus
Target of Action
Similar quinolinyl-pyrazoles have been screened for their class ii c-met inhibition activity . The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is often associated with cancer when dysregulated. Therefore, it’s plausible that this compound may also target the c-Met receptor or similar biochemical targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Based on its structural similarity to other quinolinyl-pyrazoles, it’s possible that it may inhibit the activity of its target proteins, such as the c-met receptor, thereby disrupting their normal function .
Biochemical Pathways
If we consider its potential role as a c-met inhibitor, it could impact various cellular processes, including cell growth, survival, and migration, which are all critical processes in cancer progression .
Pharmacokinetics
The lipophilicity of similar compounds allows them to diffuse easily into cells , which could potentially enhance their bioavailability.
Result of Action
If it acts as a c-met inhibitor, it could potentially inhibit cell growth and proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells .
Zukünftige Richtungen
The study of quinoline and pyrazole derivatives is a rapidly evolving field with many potential applications in medicinal chemistry. Future research will likely focus on developing new synthesis methods, exploring their biological activity, and optimizing their properties for use in drug discovery .
Eigenschaften
IUPAC Name |
4-(2-methoxyphenyl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-11-16-17(12-7-5-6-8-15(12)25-4)18-13(21-19(16)23-22-11)9-20(2,3)10-14(18)24/h5-8,17H,9-10H2,1-4H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFJPYWXCUCRPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methoxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2784213.png)
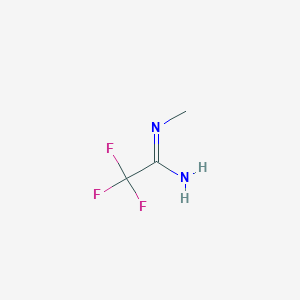

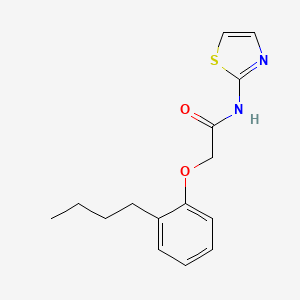
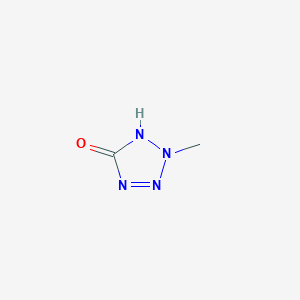
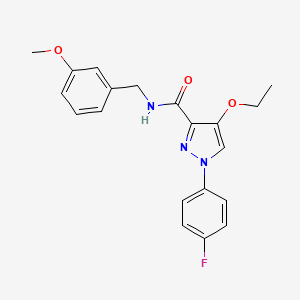
![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-(2,4-difluorophenyl)ethanone](/img/structure/B2784222.png)
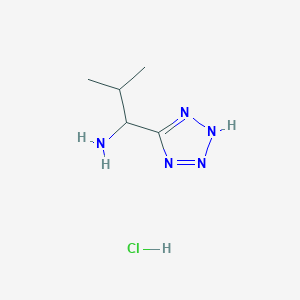
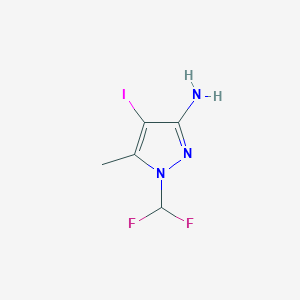

![3-(2-Chlorophenyl)-5-{1-[(2-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2784230.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-bromothiophene-2-carboxamide](/img/structure/B2784231.png)

